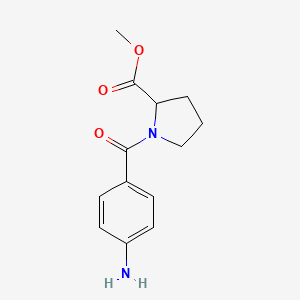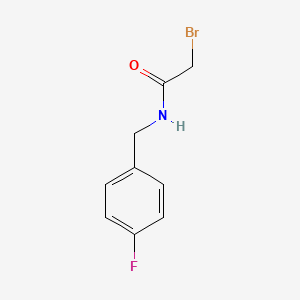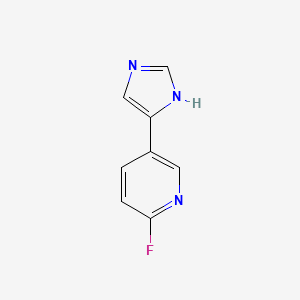
Ethyl 3-Hydroxy-2-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Hydroxy-2-phenylacrylate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by other names such as ethyl 2-phenyl-3-hydroxyprop-2-enoate and (Z)-ethyl 3-hydroxy-2-phenylacrylate . This compound is characterized by the presence of a hydroxyl group, a phenyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-phenylacrylic acid ethyl ester typically involves the esterification of 3-hydroxy-2-phenylacrylic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-2-phenylacrylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-Hydroxy-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2-phenylacrylic acid ethyl ester.
Reduction: Formation of 3-hydroxy-2-phenylpropanol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Hydroxy-2-phenylacrylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various organic compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-phenylacrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. Due to the presence of both electrophilic and nucleophilic centers, it can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions play a crucial role in its biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-phenylacrylate
- Ethyl cinnamate
- Methyl 3-hydroxy-2-phenylacrylate
Comparison: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding compared to similar compounds like ethyl 2-phenylacrylate and ethyl cinnamate . This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
InChI-Schlüssel |
ZQCUSIHDKTWLTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)




![2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B8796291.png)



![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)
